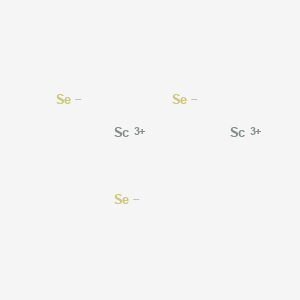
Scandium Selenide Sputtering Target
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Scandium Selenide Sputtering Target is an inorganic compound composed of scandium and selenium with the chemical formula Sc₂Se₃.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Scandium Selenide Sputtering Target can be synthesized through a variety of methods. One common approach involves the direct combination of scandium and selenium at high temperatures. The reaction typically occurs in a sealed tube to prevent the escape of selenium vapor. The reaction can be represented as:
2Sc+3Se→Sc2Se3
Another method involves the reduction of scandium oxide with selenium in the presence of a reducing agent such as hydrogen gas. This method requires precise control of temperature and pressure to ensure the complete reduction of scandium oxide.
Industrial Production Methods
Industrial production of discandium triselenide often involves the use of high-temperature furnaces and controlled atmospheres to prevent oxidation. The process may include multiple steps of purification to achieve the desired purity level for specific applications.
Analyse Des Réactions Chimiques
Types of Reactions
Scandium Selenide Sputtering Target undergoes various chemical reactions, including:
Oxidation: When exposed to oxygen, discandium triselenide can form scandium oxide and selenium dioxide.
Reduction: It can be reduced back to its elemental components under specific conditions.
Substitution: this compound can participate in substitution reactions where selenium atoms are replaced by other chalcogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride are often used.
Substitution: Reactions typically involve other chalcogenides like sulfur or tellurium under controlled conditions.
Major Products
Oxidation: Scandium oxide (Sc₂O₃) and selenium dioxide (SeO₂).
Reduction: Elemental scandium and selenium.
Substitution: Compounds like discandium trisulfide or discandium tritelluride.
Applications De Recherche Scientifique
Scandium Selenide Sputtering Target has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other scandium and selenium compounds.
Biology: Research into its potential biological activities, including antioxidant properties, is ongoing.
Medicine: Studies are exploring its potential use in cancer treatment due to its unique properties.
Industry: It is used in the production of semiconductors and other electronic materials due to its electrical properties
Mécanisme D'action
The mechanism by which discandium triselenide exerts its effects is primarily through its interaction with molecular targets in biological systems. It can modulate redox reactions, influencing cellular oxidative stress levels. The pathways involved include the regulation of antioxidant enzymes and the modulation of reactive oxygen species (ROS) levels .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Discandium trisulfide (Sc₂S₃)
- Discandium tritelluride (Sc₂Te₃)
- Antimony triselenide (Sb₂Se₃)
Uniqueness
Scandium Selenide Sputtering Target is unique due to its specific combination of scandium and selenium, which imparts distinct electrical and chemical properties. Compared to its sulfur and tellurium analogs, discandium triselenide exhibits different reactivity and stability profiles, making it suitable for specific applications in electronics and materials science .
Propriétés
Numéro CAS |
12166-43-7 |
|---|---|
Formule moléculaire |
Sc2Se3 |
Poids moléculaire |
326.8 g/mol |
Nom IUPAC |
scandium(3+);selenium(2-) |
InChI |
InChI=1S/2Sc.3Se/q2*+3;3*-2 |
Clé InChI |
TVTIIVFBPGNALZ-UHFFFAOYSA-N |
SMILES |
[Sc+3].[Sc+3].[Se-2].[Se-2].[Se-2] |
SMILES canonique |
[Sc+3].[Sc+3].[Se-2].[Se-2].[Se-2] |
Key on ui other cas no. |
12166-43-7 |
Synonymes |
discandium triselenide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















